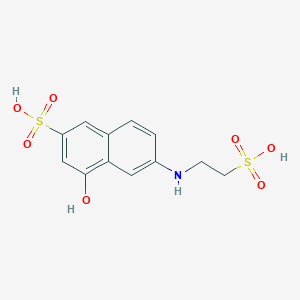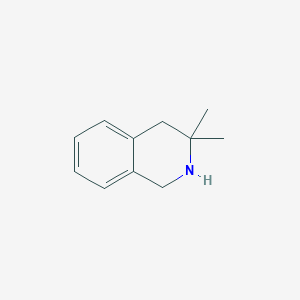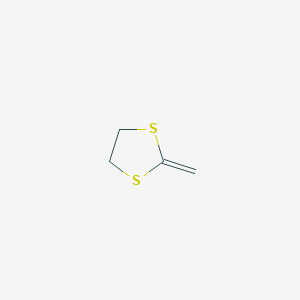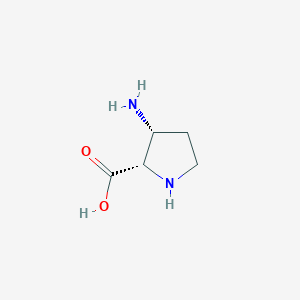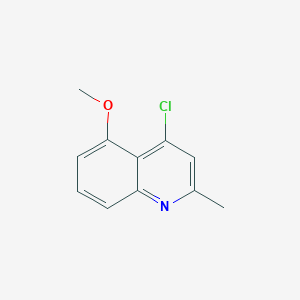
4-Chloro-5-methoxy-2-methyl-quinoline
Vue d'ensemble
Description
“4-Chloro-5-methoxy-2-methyl-quinoline” is a chemical compound that belongs to the quinoline family1. Quinolines are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds2. They are widely recognized as 1-aza-naphthalene or benzo [b]pyridine2.
Synthesis Analysis
Quinolines can be synthesized using several traditional techniques reported in the literature. Examples of old synthetic methods include Pfitzinger, Gould–Jacob, Friedlander, Skraup, Doebner–von Miller, and Conrad–Limpach2. However, these methods often require expensive and demanding conditions, such as high temperature and the use of non-biodegradable chemical compounds2. Therefore, scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment2.Molecular Structure Analysis
The molecular structure of “4-Chloro-5-methoxy-2-methyl-quinoline” consists of a quinoline core with a chlorine atom at the 4th position, a methoxy group at the 5th position, and a methyl group at the 2nd position3.
Chemical Reactions Analysis
Quinoline is a weak tertiary base that can react with acids to produce salts2. Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes2.
Physical And Chemical Properties Analysis
“4-Chloro-5-methoxy-2-methyl-quinoline” is a white solid with a molecular weight of 207.663. Its IUPAC name is 4-chloro-5-methoxy-2-methylquinoline3.Applications De Recherche Scientifique
Synthesis and Optical Properties
- Synthesis of Aluminum and Zinc Complexes: A study by Barberis & Mikroyannidis (2006) found that 4-methyl(methoxy or chloro)benzaldehyde reacted with 2-methyl-8-quinolinol to produce aluminum and zinc complexes. These complexes showed improved thermal stability and processability, emitting blue-green light in solutions.
Biochemical Applications
- Antituberculosis Agents: A study by Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, showing significant antituberculosis activity. The presence of a chloro, methyl, or methoxy group was found to reduce the MIC and IC(50) values.
- Inhibition of Src Kinase Activity: Research by Boschelli et al. (2003) indicated that 4-(2,4-Dichloro-5-methoxy)anilino-5,10-dihydropyrimido[4,5-b]quinolines are potent inhibitors of Src kinase activity in cellular environments.
Chemical Analysis and Synthesis
- Spectrophotometric Studies of Chloroquine Interaction: A study by Cohen & Yielding (1965) explored the interaction of chloroquine, a 4-aminoquinoline, with deoxyribonucleic acid (DNA), suggesting its potential use in studying DNA-dependent cellular processes.
- Synthesis of Substituted Quinolines: Khodair et al. (1999) synthesized various quinoline derivatives, including 4-chloro-2-methyl-3-nitroquinolines, for potential applications in chemotherapy.
Environmental and Material Applications
- Reduction of Nitroarenes and Azaaromatic Compounds: Research by Watanabe et al. (1984) demonstrated the use of ruthenium-catalyzed reduction in converting various nitroarenes, including chloro and methoxy substituents, into aminoarenes and hydrogenated heterocyclic compounds.
- Optical Properties in Material Sciences: The synthesis of aluminum and zinc quinolates with modified optical properties, as detailed in the study by Barberis & Mikroyannidis (2006), indicates potential applications in material sciences, particularly in the development of light-emitting compounds.
Safety And Hazards
Orientations Futures
Quinolines have a wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry2. Therefore, the development of new and innovative techniques for the synthesis of quinolines and their derivatives is a promising area of research2.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature.
Propriétés
IUPAC Name |
4-chloro-5-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-8(12)11-9(13-7)4-3-5-10(11)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYODCSNXOVWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445028 | |
| Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-methyl-quinoline | |
CAS RN |
59611-54-0 | |
| Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



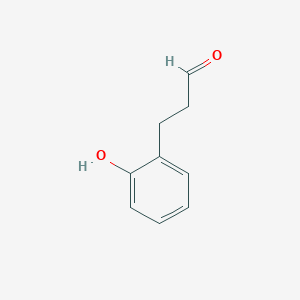
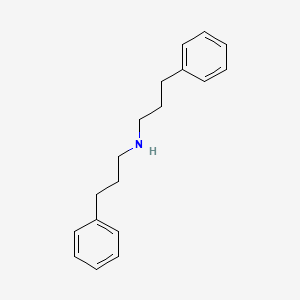
![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)
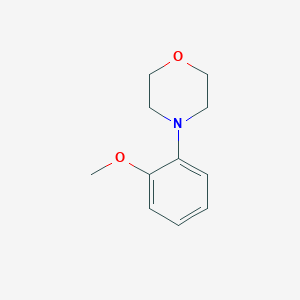
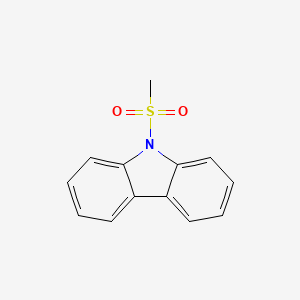
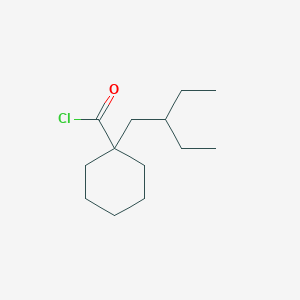
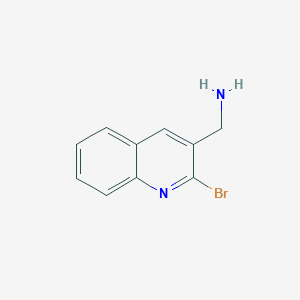
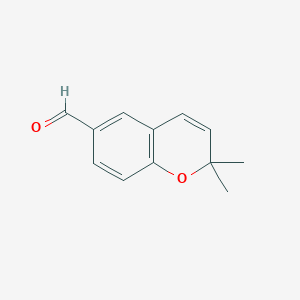
![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)

